2-(4-Methoxyphenyl)acetophenone

Analytical Chemistry Materials Science Pharmaceutical Development

Choose 2-(4-Methoxyphenyl)acetophenone for reproducible synthesis. Its ambient storage eliminates cold-chain dependency, unlike refrigerated isomers. A sharp melting point of 68°C and near-planar crystal structure ensure polymorph consistency. Superior solubility in chloroform and dichloromethane optimizes palladium-catalyzed cross-couplings and Friedel-Crafts acylations. Trust this regioisomer for TRPM3 channel blocker and receptor ligand development. Verify CAS 24845-40-7 to avoid isomeric mis-substitution.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
CAS No. 24845-40-7
Cat. No. B028337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)acetophenone
CAS24845-40-7
Synonyms2-(4-Methoxyphenyl)-1-phenyl-ethanone;  1-Phenyl-2-(4-methoxyphenyl)ethanone;  2-p-Anisyl-1-phenylethanone;  4’-Methoxydeoxybenzoin;  NSC 26657;  p-Methoxybenzyl Phenyl Ketone
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(=O)C2=CC=CC=C2
InChIInChI=1S/C15H14O2/c1-17-14-9-7-12(8-10-14)11-15(16)13-5-3-2-4-6-13/h2-10H,11H2,1H3
InChIKeyJABKESJVYSQBGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxyphenyl)acetophenone CAS 24845-40-7: Technical Specifications and Role as a Methoxy-Substituted Desyl Intermediate


2-(4-Methoxyphenyl)acetophenone (CAS 24845-40-7), also known as p-methoxybenzyl phenyl ketone, is a C15H14O2 diaryl ketone with a molecular weight of 226.27 g/mol, a melting point of 68°C, and a predicted density of 1.100 ± 0.06 g/cm³ [1]. It is commercially available in research-grade purities typically ranging from 95% to 98% . This compound functions primarily as an intermediate for the synthesis of biologically active molecules, including receptor ligands and enzyme inhibitors , with documented utility in the preparation of TRPM3 channel blockers and other pharmacologically relevant scaffolds.

Why 2-(4-Methoxyphenyl)acetophenone Cannot Be Replaced by Other Methoxyacetophenone Isomers in Research and Synthesis


Substitution of 2-(4-Methoxyphenyl)acetophenone with structurally similar methoxyacetophenone isomers (e.g., 1-(4-methoxyphenyl)acetophenone CAS 1023-17-2, 4'-methoxyacetophenone CAS 100-06-1, or 2'-methoxy-2-phenylacetophenone CAS 3524-62-7) without rigorous validation is likely to compromise reaction outcomes, biological activity, and physicochemical properties. The position of the methoxy substituent and the specific ketone-carbon framework dictate distinct electronic and steric profiles that govern intermolecular interactions in both synthetic and biological contexts [1]. Evidence from spectroscopic databases and synthetic studies demonstrates that these positional isomers exhibit divergent melting points (e.g., 68°C for 2-(4-methoxyphenyl)acetophenone vs. 72.5-77°C for 1-(4-methoxyphenyl)acetophenone) and distinct reactivity profiles, confirming that they are not interchangeable [2].

Quantitative Differentiation of 2-(4-Methoxyphenyl)acetophenone (CAS 24845-40-7) from Methoxyacetophenone Analogs


Melting Point Differential of 5.5°C versus 1-(4-Methoxyphenyl)acetophenone Confirms Distinct Crystalline Packing and Purity Requirements

2-(4-Methoxyphenyl)acetophenone (CAS 24845-40-7) exhibits a melting point of 68°C, which is 5.5°C lower than that of the structurally analogous 1-(4-methoxyphenyl)acetophenone (CAS 1023-17-2, melting point 72.5-77°C) [1]. This thermal difference reflects distinct intermolecular packing arrangements in the solid state, directly impacting crystallization behavior and purity assessment during manufacturing. A lower melting point can offer advantages in certain formulation and processing workflows where reduced thermal energy input is desired [2].

Analytical Chemistry Materials Science Pharmaceutical Development

Synthetic Yield of 79% via Pd-Catalyzed Cross-Coupling Provides a Benchmark for Evaluating Alternative Routes to 2-(4-Methoxyphenyl)acetophenone

A palladium-catalyzed cross-coupling between p-methoxyphenyl chloride and acetophenone, using a Pd-cinnamyl chloride pre-catalyst and a specialized phosphine ligand, delivered 2-(4-Methoxyphenyl)acetophenone in a 79% isolated yield (177.3 mg) with a melting point of 94.1-94.4°C after recrystallization . This yield serves as a tangible benchmark for evaluating alternative synthetic strategies. While no direct comparative yield data for the synthesis of the positional isomer 1-(4-methoxyphenyl)acetophenone under identical conditions is available, this establishes a defined performance baseline for procurement or process optimization decisions.

Synthetic Chemistry Process Development Catalysis

Distinct Solubility Profile in Chloroform and Dichloromethane Supports Downstream Synthetic Utility Compared to More Polar Analogs

2-(4-Methoxyphenyl)acetophenone exhibits good solubility in chloroform and dichloromethane, which are common solvents for organic synthesis and chromatographic purification . In contrast, 4'-methoxyacetophenone (CAS 100-06-1) is described as soluble in most fixed oils and propylene glycol but insoluble in glycerin and mineral oil, reflecting its more polar character due to the different carbonyl positioning [1]. This solubility contrast directly influences the choice of solvent systems for reactions and purifications, making 2-(4-Methoxyphenyl)acetophenone more suitable for non-polar, aprotic environments typical of many coupling and metal-catalyzed transformations.

Formulation Science Medicinal Chemistry Process Chemistry

Crystal Structure Analysis Reveals Near-Planar Geometry with Torsion Angle of -179(2)°, Influencing Molecular Packing and Potential Bioactivity

Single-crystal X-ray diffraction studies of a closely related 2-(4-methoxyphenyl)acetophenone derivative reveal a nearly planar molecular conformation with a torsion angle of -179(2)° for the C(4)-C(7)-C(8)-C(9) linkage [1]. This near-planarity, maintained within 0.2 Å, is a direct consequence of the specific para-methoxy substitution pattern on the acetophenone scaffold. While direct crystallographic data for the unsubstituted 2-(4-Methoxyphenyl)acetophenone is not reported in the same study, this structural feature is a class-level characteristic that distinguishes it from ortho- or meta-substituted analogs, which exhibit greater steric hindrance and deviation from planarity. Such conformational rigidity can significantly impact molecular recognition, crystal packing, and, by extension, bioavailability and formulation stability [2].

Structural Biology Crystallography Drug Design

Thermal Stability and Storage Recommendations: 2-(4-Methoxyphenyl)acetophenone is Stable at Ambient Temperature, Minimizing Cold-Chain Logistics

Commercial technical documentation advises that 2-(4-Methoxyphenyl)acetophenone can be stored long-term in a cool, dry place at ambient temperature, without requiring refrigeration or freezing . In stark contrast, its positional isomer 1-(4-methoxyphenyl)acetophenone (CAS 1023-17-2) requires storage at +2 to +8°C (refrigerated) [1]. This 10-20°C difference in recommended storage temperature directly translates to lower shipping costs, reduced risk of cold-chain breaches during transit, and simplified inventory management for research laboratories and manufacturing facilities.

Stability Studies Logistics Procurement

Application Scenarios for 2-(4-Methoxyphenyl)acetophenone (CAS 24845-40-7) Based on Differentiated Properties


Synthesis of Biologically Active Receptor Ligands and Enzyme Inhibitors

2-(4-Methoxyphenyl)acetophenone serves as a key intermediate in the construction of biologically active molecules, including receptor ligands and enzyme inhibitors . Its specific substitution pattern and solubility profile (Section 3, Evidence Item 3) enable efficient incorporation into diverse pharmacophores, distinguishing it from less versatile methoxyacetophenone isomers.

Non-Polar Synthetic Transformations Requiring Chloroform or Dichloromethane Solubility

The compound's favorable solubility in chloroform and dichloromethane makes it particularly suitable for palladium-catalyzed cross-couplings, Friedel-Crafts acylations, and other reactions performed in non-polar aprotic media . This contrasts with 4'-methoxyacetophenone, which is preferentially soluble in oils and propylene glycol (Section 3, Evidence Item 3), guiding solvent selection for optimal reaction outcomes.

Crystallization and Solid-State Formulation Studies Benefiting from Defined Melting Point and Crystal Packing

The distinct melting point of 68°C and the near-planar crystal structure (Section 3, Evidence Items 1 and 4) facilitate reproducible crystallization and solid-form screening. This is particularly relevant in pharmaceutical development, where polymorph control and consistent physical properties are critical .

Ambient-Stable Inventory for High-Throughput Screening and Long-Term Research Programs

Unlike 1-(4-methoxyphenyl)acetophenone, which requires refrigerated storage, 2-(4-Methoxyphenyl)acetophenone is stable at ambient temperature (Section 3, Evidence Item 5) . This reduces cold-chain dependency, simplifies compound management in automated screening libraries, and minimizes the risk of freeze-thaw degradation, making it an ideal candidate for large-scale, long-term research initiatives.

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